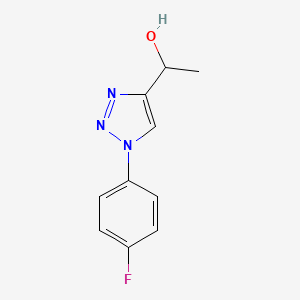

1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Description

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)triazol-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYFBLZUNHUHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, often using azides and alkynes in the presence of a copper catalyst.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.

Addition of the Ethanol Moiety: The ethanol group can be added via a reduction reaction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetaldehyde or 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)acetic acid.

Reduction: Formation of 1-(1-(4-fluorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl)ethanol.

Substitution: Formation of 1-(1-(4-substituted phenyl)-1H-1,2,3-triazol-4-yl)ethanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is in the development of anticancer agents. A study demonstrated that derivatives of this compound exhibit potent inhibitory effects on breast cancer cell lines by targeting the Notch-Akt signaling pathways. These pathways are crucial for tumor growth and survival; thus, compounds like ZQL-4c (a derivative of this compound) have shown promise in inducing apoptosis in cancer cells and inhibiting their proliferation .

Antimicrobial Properties

Research has also indicated that triazole derivatives possess antimicrobial activity. The incorporation of a 4-fluorophenyl group enhances the lipophilicity and bioactivity of these compounds, making them effective against a range of bacterial strains. Studies have reported that derivatives exhibit significant antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of polymers with improved thermal stability and mechanical properties. The introduction of triazole rings into polymer backbones can enhance the material's resistance to degradation under extreme conditions. Research has shown that polymers synthesized from triazole derivatives exhibit superior properties compared to traditional polymers .

Nanotechnology

The compound's unique chemical structure allows it to be used in the development of nanomaterials. Triazole-based compounds can act as stabilizers or capping agents in the synthesis of nanoparticles, improving their dispersion and stability in various solvents. This application is particularly relevant in drug delivery systems where controlled release and targeted delivery are crucial .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The ethanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on analogous compounds (e.g., chloro analog: 223.66 g/mol; fluorine substitution reduces mass by ~18.48 g/mol).

Structural and Electronic Effects

- Halogen Substitution: Replacing fluorine with chlorine (e.g., 4-chlorophenyl analog) increases molecular weight and lipophilicity (Cl: +0.71 logP vs.

- Positional Isomerism : A 3-fluorophenyl-triazole derivative () exhibits different electronic effects compared to the 4-fluorophenyl isomer due to para vs. meta substitution, which may affect aromatic interactions in biological targets .

Physicochemical Properties

- Solubility: The ethanol group enhances water solubility compared to non-polar substituents (e.g., methylthioethyl in ), though fluorine’s electronegativity may reduce it slightly .

- Crystallography : SHELX programs are widely used for structural validation of triazoles, as seen in oxime derivatives () .

Biological Activity

1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies and research findings.

The chemical formula for this compound is , with a molecular weight of approximately 219.23 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂FN₃O |

| Molecular Weight | 219.23 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole compounds showed effective inhibition against various bacterial strains and fungi. Specifically, this compound was evaluated for its efficacy against Candida species and other pathogens.

Anticancer Activity

Recent investigations into the anticancer properties of related triazole derivatives have shown promising results. For instance, a derivative of this compound demonstrated potent inhibition of breast cancer cell proliferation by inducing apoptosis and cell cycle arrest in the G2/M phase. The mechanism involved the production of reactive oxygen species (ROS) and inhibition of critical signaling pathways such as Notch-AKT .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study 1 : A derivative exhibited a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as an effective therapeutic agent.

- Case Study 2 : In vitro studies revealed that the compound effectively disrupted biofilm formation in Candida albicans, indicating its utility in treating biofilm-associated infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring interacts with enzymes involved in fungal cell wall synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways through ROS generation and modulation of survival signaling pathways.

Q & A

Q. What are the primary synthetic routes for 1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethanol?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example:

- Step 1: Prepare a propargyl alcohol derivative (e.g., 4-fluorophenylacetylene).

- Step 2: React with an azide-containing precursor (e.g., 2-azidoethanol) under Cu(I) catalysis in THF/triethylamine (TEA) to form the triazole core.

- Step 3: Reduce the intermediate ketone (e.g., using sodium borohydride in methanol) to yield the final ethanol derivative .

Characterization is performed via / NMR and IR spectroscopy to confirm regioselectivity and purity.

Q. How is the compound characterized, and what analytical methods are critical?

Key methods include:

- NMR Spectroscopy: NMR peaks for the triazole proton (δ 7.8–8.2 ppm) and fluorophenyl group (δ 7.0–7.5 ppm) confirm structural integrity .

- IR Spectroscopy: Stretching vibrations for -OH (3250–3400 cm) and triazole C=N (1527 cm) validate functional groups .

- X-ray Crystallography: Resolves stereochemistry, as demonstrated in related triazole-ethanol derivatives (e.g., bond angles and torsional conformations) .

Q. What are the primary research applications of this compound?

- Pharmaceutical Intermediates: Used to synthesize antifungal agents (e.g., analogs with 1,2,4-triazole substituents show activity against Candida spp.) .

- Material Science: Acts as a ligand for metal-organic frameworks (MOFs) due to its hydroxyl and triazole groups .

- Bioconjugation: The triazole moiety enables "click" functionalization of biomolecules for targeted drug delivery .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl groups) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Fluorine Substitution: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving bioavailability in antifungal assays .

- Triazole Position: 1,2,3-Triazole derivatives exhibit stronger antifungal activity than 1,2,4-triazoles, likely due to improved target binding (e.g., lanosterol demethylase inhibition) .

- Hydroxyl Group: Critical for hydrogen bonding with fungal enzyme active sites; acetylation reduces potency by >50% .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Discrepancies may arise from:

- Regioisomeric Byproducts: CuAAC reactions can yield 1,4- or 1,5-triazole isomers. Use high-resolution mass spectrometry (HRMS) or NMR to differentiate isomers .

- Solvent Effects: Polar solvents (e.g., DMSO) may stabilize specific conformers, altering bioactivity. Cross-validate results in multiple solvents .

- Enantiomeric Purity: Chiral centers (e.g., ethanol group) require chiral chromatography or optical rotation measurements to confirm homogeneity .

Q. What methodological advancements optimize synthesis yield and purity?

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 85% yield in 30 minutes vs. 24 hours conventionally) .

- Flow Chemistry: Enhances reproducibility for large-scale production by minimizing side reactions .

- Greener Catalysts: Immobilized Cu nanoparticles on silica improve recyclability and reduce metal contamination .

Q. What environmental and toxicity considerations are critical for research use?

- Degradation Studies: Investigate photolytic or microbial degradation pathways (e.g., LC-MS/MS to identify breakdown products) .

- Ecotoxicology: Use Daphnia magna or algal assays to evaluate aquatic toxicity. Fluorinated analogs may persist longer due to C-F bond stability .

- Waste Management: Neutralize reaction byproducts (e.g., sodium borate from NaBH) before disposal to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.